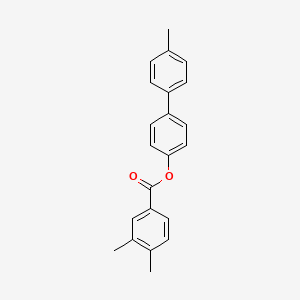
4'-Methylbiphenyl-4-yl 3,4-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate is an organic compound with the molecular formula C22H20O2 It is a derivative of biphenyl and benzoate, characterized by the presence of methyl groups on both the biphenyl and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate typically involves the esterification of 4’-Methylbiphenyl-4-yl alcohol with 3,4-dimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of 4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through techniques like distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups on the biphenyl and benzoate rings can be oxidized to form corresponding carboxylic acids.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperature conditions.
Major Products
Oxidation: Formation of 4’-Methylbiphenyl-4-carboxylic acid and 3,4-dimethylbenzoic acid.
Reduction: Formation of 4’-Methylbiphenyl-4-yl alcohol and 3,4-dimethylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of 4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate.
Scientific Research Applications
4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and high-performance polymers, due to its rigid biphenyl structure.
Mechanism of Action
The mechanism of action of 4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate interactions with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: A biphenyl derivative with methyl groups on both phenyl rings.
3,4-Dimethylbenzoic acid: A benzoic acid derivative with methyl groups on the benzene ring.
4’-Methylbiphenyl-4-yl benzoate: An ester of 4’-Methylbiphenyl-4-yl alcohol and benzoic acid.
Uniqueness
4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate is unique due to the combination of its biphenyl and benzoate structures, each bearing methyl groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields of research and industry.
Properties
Molecular Formula |
C22H20O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[4-(4-methylphenyl)phenyl] 3,4-dimethylbenzoate |
InChI |
InChI=1S/C22H20O2/c1-15-4-7-18(8-5-15)19-10-12-21(13-11-19)24-22(23)20-9-6-16(2)17(3)14-20/h4-14H,1-3H3 |
InChI Key |
IJUILGIAJWLGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699146.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B11699156.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699161.png)
![1-methyl-4-{[(2Z)-5-methyl-3,4-bis(phenylsulfonyl)hexa-2,4-dien-1-yl]sulfonyl}benzene](/img/structure/B11699166.png)
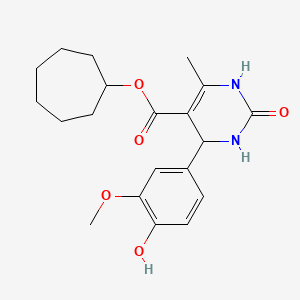
![N-{(1Z)-3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11699182.png)

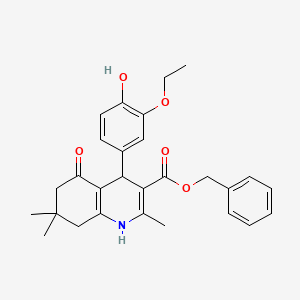
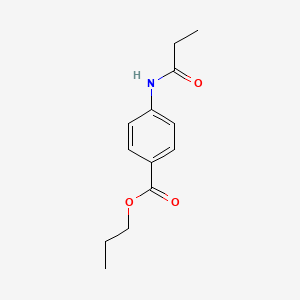
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699189.png)
![(2Z)-2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699201.png)
![6-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11699204.png)
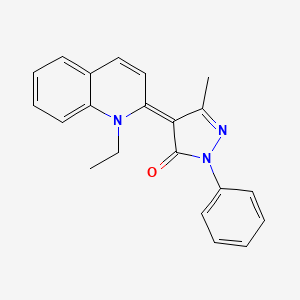
![(4Z)-4-[(4-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B11699211.png)
